Product packaging for 1,3,3-Trimethylpiperidin-4-amine hcl(Cat. No.:CAS No. 2089650-00-8)

1,3,3-Trimethylpiperidin-4-amine hcl

Cat. No.: B1653992
CAS No.: 2089650-00-8
M. Wt: 178.70
InChI Key: ZSMVADLNQVACGF-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis

The piperidine motif, a six-membered heterocyclic amine, is a prevalent structural unit in a vast array of natural products and synthetically derived molecules. Its significance in advanced organic synthesis stems from several key factors:

Stereochemical Complexity: The chair-like conformation of the piperidine ring allows for the introduction of multiple stereocenters, providing a three-dimensional framework that is crucial for molecular recognition and biological activity.

Synthetic Versatility: The nitrogen atom within the piperidine ring can be readily functionalized, and the carbon atoms can be substituted at various positions, enabling the creation of a diverse library of derivatives. nih.gov

Prevalence in Bioactive Molecules: The piperidine scaffold is a common feature in many alkaloids and pharmaceutical agents, making it a target of significant interest for synthetic chemists.

The development of novel and efficient methods for the synthesis of substituted piperidines remains an active area of research, with techniques such as catalytic hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of amino-aldehydes, and various annulation strategies being continuously refined. nih.gov

Overview of 4-Aminopiperidine (B84694) Derivatives in Contemporary Chemical Research

Within the broader class of piperidine scaffolds, 4-aminopiperidine derivatives have emerged as particularly important intermediates in chemical research. The presence of an amino group at the 4-position of the piperidine ring introduces a key point of functionality that can be exploited for further chemical transformations.

Contemporary research has demonstrated the utility of 4-aminopiperidine derivatives in the synthesis of a wide range of compounds with potential applications in medicinal chemistry. tandfonline.comresearchgate.net The introduction of alkyl groups, such as the trimethyl substitution seen in 1,3,3-Trimethylpiperidin-4-amine (B2958234), can significantly influence the conformational properties of the piperidine ring, which in turn can affect the biological activity of the resulting molecules. researchgate.net Synthetic strategies for accessing these derivatives often involve the reductive amination of a corresponding 4-piperidone (B1582916). mdpi.com

The hydrochloride salt form of these amines, such as 1,3,3-Trimethylpiperidin-4-amine HCl, is often utilized to improve the stability and solubility of the compound, facilitating its use in various chemical reactions and biological assays. smolecule.com

Chemical and Physical Properties

While detailed, peer-reviewed research on the specific properties of this compound is limited in publicly available literature, some fundamental characteristics can be inferred from supplier data and general chemical principles.

PropertyValue
CAS Number 2089650-00-8 smolecule.comachmem.com
Molecular Formula C₈H₁₉ClN₂ smolecule.comachmem.com
Molecular Weight 178.70 g/mol smolecule.com
IUPAC Name 1,3,3-trimethylpiperidin-4-amine;hydrochloride smolecule.com

The structure of 1,3,3-Trimethylpiperidin-4-amine features a piperidine ring with a methyl group attached to the nitrogen atom (position 1) and two methyl groups at the C3 position, creating a gem-dimethyl group. An amine group is substituted at the C4 position. The hydrochloride salt is formed by the reaction of the free base with hydrochloric acid. smolecule.com

Synthesis and Reactions

Specific, documented synthetic routes for this compound are not extensively detailed in academic literature. However, general methods for the synthesis of substituted 4-aminopiperidines provide a basis for its plausible preparation. A common approach involves the reductive amination of a corresponding N-substituted 3,3-dimethyl-4-piperidone. mdpi.com

The primary chemical reaction involving this compound is its formation from the free base, 1,3,3-trimethylpiperidin-4-amine, and hydrochloric acid. smolecule.com Due to the presence of the 4-amino group, the compound can be expected to undergo typical amine reactions, such as nucleophilic substitution, alkylation, and acylation, under appropriate conditions. smolecule.com

Research and Applications

While specific research applications for this compound are not widely published, its structural motifs are of interest in medicinal chemistry. Piperidine derivatives, in general, have been investigated for a range of potential biological activities, including as anticancer, antiviral, and antimicrobial agents. smolecule.com The unique substitution pattern of 1,3,3-Trimethylpiperidin-4-amine hydrochloride may confer specific biological activities that differentiate it from other piperidine derivatives. smolecule.com It is also conceivable that this compound could be utilized in material science for the development of polymers and resins, or in agricultural chemistry as a building block for pest control agents. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19ClN2 B1653992 1,3,3-Trimethylpiperidin-4-amine hcl CAS No. 2089650-00-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethylpiperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-8(2)6-10(3)5-4-7(8)9;/h7H,4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMVADLNQVACGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089650-00-8
Record name 4-Piperidinamine, 1,3,3-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089650-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Synthetic Methodologies for 1,3,3 Trimethylpiperidin 4 Amine Hydrochloride

Retrosynthetic Analysis of the 1,3,3-Trimethylpiperidin-4-amine (B2958234) Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized starting materials. The analysis for the 1,3,3-trimethylpiperidin-4-amine core reveals several plausible disconnection strategies.

The most evident initial disconnection is the carbon-nitrogen bond of the C4-amino group. This functional group interconversion (FGI) leads back to the corresponding ketone, 1,3,3-trimethylpiperidin-4-one (B3248204) . This ketone is a pivotal intermediate in the synthesis.

Further disconnection of the piperidinone ring can be envisioned through two primary cyclization strategies:

Mannich Reaction Approach: Disconnecting the bonds formed during a Mannich-type condensation points to simpler acyclic precursors. This involves breaking the C2-C3 and N1-C6 bonds, suggesting precursors such as methylamine, formaldehyde, and 3-methyl-2-butanone. This multicomponent reaction approach offers an efficient route to a highly substituted piperidone ring in a single step. biomedpharmajournal.orgmdma.ch

Aza-Michael Addition Approach: An alternative disconnection across the N1-C2 and C3-C4 bonds suggests an intramolecular aza-Michael addition. This pathway would originate from an acyclic amino-enone precursor. A related intermolecular approach would involve the double Michael addition of an amine (methylamine) to a divinyl ketone derivative, specifically one bearing gem-dimethyl substitution on one of the vinyl groups. kcl.ac.uk

These disconnections highlight 1,3,3-trimethylpiperidin-4-one as the key synthetic intermediate, upon which the final amination step is performed.

Classical and Contemporary Synthetic Routes to 4-Aminopiperidines

The formation of the 4-aminopiperidine (B84694) moiety is a common transformation in organic synthesis, with numerous established and modern methods available.

Reductive Amination Strategies in Piperidine (B6355638) Synthesis

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines from carbonyl compounds. researchgate.net The reaction proceeds in a one-pot fashion, beginning with the condensation of a ketone (in this case, a 4-piperidone) with an amine source (like ammonia (B1221849) or a primary amine) to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired amine without the need for isolation. figshare.com

A variety of reducing agents can be used, each with specific advantages regarding reactivity, selectivity, and reaction conditions. figshare.com

Reducing AgentAbbreviationKey Characteristics
Sodium triacetoxyborohydride (B8407120)STAB, NaBH(OAc)₃Mild and selective; reduces imines much faster than ketones, preventing side reactions. Tolerates a wide range of functional groups. figshare.com
Sodium cyanoborohydrideNaBH₃CNSimilar to STAB but more toxic due to the potential release of cyanide. Effective at acidic pH where imine formation is favorable.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, Raney Ni)"Green" method using hydrogen gas. Can sometimes lead to over-reduction or debenzylation of protecting groups. mdma.ch

The choice of amine source is also critical. While ammonia can be used directly, ammonium (B1175870) salts like ammonium acetate (B1210297) or protected amine equivalents are often employed to generate the primary amine at the C4 position.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring itself is a fundamental challenge. Multicomponent reactions (MCRs) are particularly efficient for this purpose. The Mannich reaction involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone. mdma.chresearchgate.net To achieve the specific substitution pattern of 1,3,3-trimethylpiperidin-4-one, one could theoretically use methylamine, formaldehyde, and 3-methyl-2-butanone. Using glacial acetic acid as a solvent has been shown to improve yields and simplify purification in related syntheses. mdma.ch

Another powerful cyclization strategy is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. kcl.ac.uk For the synthesis of 4-piperidones, a double aza-Michael addition of a primary amine to a divinyl ketone is a common approach. This method provides a direct route to the N-substituted 4-piperidone (B1582916) core structure. kcl.ac.uk

Multi-Step Synthesis Pathways Employing Key Precursors

The synthesis of 1,3,3-trimethylpiperidin-4-amine hydrochloride is best achieved through a multi-step pathway that first builds the key piperidinone intermediate, followed by amination and salt formation.

Synthesis from Substituted Piperidinones

The most direct pathway to the target molecule begins with the synthesis of 1,3,3-trimethylpiperidin-4-one . While this specific ketone may not be readily available, it can be prepared from simpler piperidones. A plausible route involves the methylation of a pre-existing piperidone ring. For instance, 1-methyl-4-piperidone (B142233) can be used as a starting material. rsc.org The introduction of the gem-dimethyl group at the C3 position can be achieved via double alkylation. This typically requires a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate at the C3 position, followed by reaction with an excess of a methylating agent like methyl iodide.

Proposed Synthetic Scheme:

Alkylation: 1-Methyl-4-piperidone is treated with a strong base (e.g., NaH) and methyl iodide in an appropriate solvent (e.g., THF) to yield 1,3,3-trimethylpiperidin-4-one.

Reductive Amination: The resulting 1,3,3-trimethylpiperidin-4-one is subjected to reductive amination. For example, reacting the ketone with ammonia (or an equivalent like ammonium acetate) in the presence of a reducing agent such as sodium triacetoxyborohydride would yield 1,3,3-trimethylpiperidin-4-amine . figshare.com

Salt Formation: The free base is then dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with hydrochloric acid (HCl) to precipitate the final product, 1,3,3-trimethylpiperidin-4-amine hydrochloride .

Utilization of Chiral Precursors for Stereocontrolled Synthesis of Analogues

While 1,3,3-trimethylpiperidin-4-amine is an achiral molecule, the principles of stereocontrolled synthesis are crucial for preparing its chiral analogues, which may have distinct biological properties. Control of stereochemistry can be introduced at various stages of the synthesis.

One effective strategy involves using a chiral primary amine as a starting material in cyclization reactions. For example, employing a chiral amine like (S)-α-phenylethylamine in an aza-Michael cyclization can lead to the formation of diastereomeric piperidones. These diastereomers can often be separated using standard chromatographic techniques. Subsequent removal of the chiral auxiliary group yields an enantiomerically enriched piperidone, which can then be carried forward. kcl.ac.uk

Another approach involves the diastereoselective functionalization of the piperidine ring. For instance, the regioselective opening of a chiral epoxide fused to the piperidine ring can install adjacent functional groups with a defined stereochemical relationship. researchgate.net Similarly, the reduction of a 4-piperidone that has a chiral center elsewhere on the ring can proceed with high diastereoselectivity, favoring the formation of one specific stereoisomer of the corresponding 4-piperidinol, a direct precursor to the amine.

Optimization of Reaction Conditions and Yields

The synthesis of 4-aminopiperidines, such as 1,3,3-trimethylpiperidin-4-amine, can be achieved through various synthetic routes, with reductive amination of a corresponding piperidin-4-one being a prominent method. mdpi.comnih.gov The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often manipulated include the choice of reducing agent, solvent, temperature, and the nature of the amine source.

A common precursor for the synthesis of 1,3,3-trimethylpiperidin-4-amine would be 1,3,3-trimethylpiperidin-4-one. The conversion of this ketone to the amine can be accomplished via an intermediate oxime followed by reduction, or through direct reductive amination.

In the case of reductive amination, the choice of the reducing agent is critical. Mild reducing agents are often preferred to avoid over-reduction or side reactions. Sodium triacetoxyborohydride is a commonly used reagent for this transformation, proving effective in the synthesis of various 4-aminopiperidine derivatives. mdpi.com Other reducing agents, such as sodium borohydride, may also be employed, often in the presence of a Lewis acid like titanium(IV) isopropoxide to facilitate the reaction.

The reaction solvent can significantly influence the reaction rate and yield. Dichloromethane and other chlorinated solvents are frequently used for reductive aminations. The temperature is another important factor to control, with many of these reactions proceeding efficiently at room temperature.

To illustrate the impact of varying reaction conditions on the yield of a generic 4-aminopiperidine synthesis, a hypothetical data table is presented below. This table is based on general principles of reaction optimization for similar compounds.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃CH₂Cl₂251285
2NaBH₄MeOH252470
3NaBH₄ / Ti(OiPr)₄THF251880
4H₂ / Pd/CEtOH502490
5NaBH(OAc)₃DCE251288

This table is illustrative and represents typical optimization studies for the synthesis of 4-aminopiperidine derivatives.

Stereoselective Approaches to 1,3,3-Trimethylpiperidin-4-amine Hydrochloride and its Analogues

The 1,3,3-trimethylpiperidin-4-amine molecule contains a chiral center at the C4 position. Therefore, the development of stereoselective synthetic methods to obtain specific stereoisomers is of significant interest. Stereoselective approaches can be broadly categorized into two main strategies: chiral pool synthesis, which utilizes enantiomerically pure starting materials, and asymmetric synthesis, which employs chiral catalysts or auxiliaries to induce stereoselectivity.

For analogues of 1,3,3-trimethylpiperidin-4-amine, diastereoselective reductions of corresponding N-substituted 4-iminopiperidines have been explored. The stereochemical outcome of such reductions can be influenced by the steric bulk of the substituents on the piperidine ring and the nature of the reducing agent. For instance, the reduction of imines derived from 3-alkyl-4-piperidones can lead to mixtures of cis and trans diastereomers. researchgate.net The separation of these diastereomers can be achieved by chromatographic methods. researchgate.net

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture of 1,3,3-trimethylpiperidin-4-amine or its precursors. This technique utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

The table below outlines potential stereoselective strategies that could be adapted for the synthesis of chiral 1,3,3-trimethylpiperidin-4-amine hydrochloride analogues.

StrategyDescriptionPotential Outcome
Diastereoselective ReductionReduction of a prochiral imine precursor with a bulky reducing agent to favor the formation of one diastereomer.Enrichment of one diastereomer (e.g., cis or trans).
Chiral AuxiliaryCovalent attachment of a chiral molecule to guide the stereochemical course of a reaction.Formation of a single enantiomer after removal of the auxiliary.
Enzymatic ResolutionUse of an enzyme to selectively acylate or hydrolyze one enantiomer from a racemic mixture.Separation of enantiomers.
Asymmetric HydrogenationUse of a chiral metal catalyst for the hydrogenation of an enamine precursor.High enantiomeric excess of the desired amine.

This table presents general stereoselective strategies that could be applicable to the synthesis of 1,3,3-trimethylpiperidin-4-amine and its analogues.

Chemical Transformations and Derivatization Strategies for 1,3,3 Trimethylpiperidin 4 Amine Hydrochloride

Functional Group Interconversions at the Amine Moiety

The primary amine at the C4 position of the piperidine (B6355638) ring is a key handle for a variety of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orguomustansiriyah.edu.iq The reaction outcome is influenced by the stoichiometry of the reactants and the reaction conditions. uomustansiriyah.edu.iq Reductive amination offers a more controlled alternative, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding alkylated amine. researchgate.net This method is particularly useful for introducing a wide range of substituents.

Reaction Reagents & Conditions Product Type General Observations
Direct AlkylationAlkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to elevated temp.Secondary or Tertiary AminePotential for over-alkylation. Steric hindrance from the piperidine ring may influence reactivity. libretexts.orguomustansiriyah.edu.iq
Reductive AminationAldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH), RTSecondary or Tertiary AmineGenerally provides better control over the degree of alkylation compared to direct alkylation. researchgate.net

N-Acylation: The primary amine readily undergoes N-acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form amides. savemyexams.comlibretexts.org These reactions are typically fast and proceed via a nucleophilic addition-elimination mechanism. savemyexams.comlibretexts.orgsavemyexams.com The use of a base is often necessary to neutralize the hydrogen chloride or carboxylic acid byproduct. libretexts.org The steric hindrance around the amine group, conferred by the adjacent gem-dimethyl groups on the piperidine ring, may necessitate slightly more forcing reaction conditions compared to unhindered primary amines.

Acylating Agent General Reaction Conditions Product Key Considerations
Acyl Chloride (R-COCl)Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF), 0 °C to RTN-Acyl-1,3,3-trimethylpiperidin-4-amineThe reaction is typically rapid and exothermic. savemyexams.comlibretexts.org
Acid Anhydride (B1165640) ((R-CO)₂O)Base (e.g., Pyridine, DMAP), Solvent (e.g., CH₂Cl₂, THF), RT to elevated temp.N-Acyl-1,3,3-trimethylpiperidin-4-amineGenerally less reactive than acyl chlorides.

Formation of Amides, Ureas, and Sulfonamides

Amides: As discussed in the N-acylation section, amides are readily formed from the reaction of 1,3,3-trimethylpiperidin-4-amine (B2958234) with carboxylic acid derivatives. savemyexams.comlibretexts.org The robust nature of the amide bond makes these derivatives stable and desirable in many applications.

Ureas: Substituted ureas can be synthesized by reacting the primary amine with isocyanates or carbamoyl (B1232498) chlorides. The reaction with an isocyanate is typically a straightforward addition reaction. Alternatively, reagents like carbonyldiimidazole (CDI) can be used to activate a carboxylic acid, which then reacts with the amine to form a urea (B33335), though this is a less direct method for forming simple ureas from an amine starting material. The synthesis of ureas is a common strategy in drug design to introduce hydrogen bond donors and acceptors. nih.govplos.org

Sulfonamides: The primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ekb.egnih.govorganic-chemistry.org This reaction is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. ekb.egnih.gov The reaction conditions are generally mild, and a variety of sulfonyl chlorides can be used to introduce different substituents. organic-chemistry.org

Derivative Synthetic Method Typical Reagents Product Structure
AmideN-AcylationAcyl Chloride, Acid AnhydrideR-CO-NH-Piperidine
UreaReaction with IsocyanateR-N=C=OR-NH-CO-NH-Piperidine
SulfonamideReaction with Sulfonyl ChlorideR-SO₂Cl, Base (e.g., Pyridine)R-SO₂-NH-Piperidine

Reactions Involving the Piperidine Ring System

While the exocyclic primary amine is the more reactive site for many transformations, the piperidine ring itself can also undergo chemical modifications.

Ring Modifications and Substituent Introduction

The synthesis of piperidine derivatives with various substitution patterns is a significant area of research. nih.govmdpi.com While the core of 1,3,3-trimethylpiperidin-4-amine is already substituted, further modifications could be envisioned, although they would likely require more complex synthetic routes starting from different precursors rather than direct modification of the existing ring. For instance, the introduction of substituents at other positions on the piperidine ring would typically involve a de novo synthesis of the ring system. nih.govmdpi.com

Exploration of Nitrogen Atom Reactivity within the Ring

The tertiary amine within the piperidine ring is generally less nucleophilic than the primary exocyclic amine due to steric hindrance. However, it can still participate in certain reactions. For instance, it can be oxidized to form an N-oxide. researchgate.net Alkylation of the tertiary amine to form a quaternary ammonium salt is also possible, though it would require a reactive alkylating agent and potentially harsh conditions due to the steric crowding. libretexts.org Such reactions would fundamentally alter the basicity and lipophilicity of the molecule.

Mechanistic Investigations of Key Chemical Transformations

The chemical transformations of 1,3,3-trimethylpiperidin-4-amine hydrochloride are governed by fundamental mechanistic principles.

The N-acylation with acyl chlorides proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgsavemyexams.com The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and, after deprotonation, yielding the amide product. libretexts.orgsavemyexams.com

N-alkylation with alkyl halides typically follows an S(_N)2 pathway, where the amine acts as the nucleophile and displaces the halide from the alkylating agent. units.ityoutube.com The steric hindrance around the nitrogen atom in 1,3,3-trimethylpiperidin-4-amine can slow down the rate of this reaction compared to less hindered amines. msu.edu

The formation of sulfonamides from sulfonyl chlorides also proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the loss of a chloride ion. organic-chemistry.org

Mechanistic studies on the reactions of hindered amines are crucial for optimizing reaction conditions and predicting product outcomes. For instance, computational studies and kinetic experiments on related systems have provided insights into the transition states and energy barriers of these transformations. nih.govresearchgate.net

Derivatization for Enhanced Chemical Utility

The chemical utility of 1,3,3-Trimethylpiperidin-4-amine hydrochloride is significantly expanded through various derivatization strategies that modify its primary amine functionality. These transformations introduce new functional groups, thereby altering the molecule's physical, chemical, and biological properties. Key derivatization approaches include N-acylation, N-sulfonylation, N-alkylation via reductive amination, and the formation of urea and thiourea (B124793) analogs. Such modifications are instrumental in the exploration of this scaffold for various applications, including in the development of bioactive compounds.

The primary amine group of 1,3,3-trimethylpiperidin-4-amine serves as a versatile handle for a range of chemical modifications. These derivatizations are crucial for fine-tuning the compound's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn can influence its interactions with biological targets or its suitability for material science applications.

N-Acylation to Form Amides

The reaction of 1,3,3-trimethylpiperidin-4-amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding N-acyl derivatives (amides). This transformation is a common strategy to introduce a wide array of substituents, thereby modulating the compound's properties. The amide bond formation is a robust and well-established reaction in organic synthesis.

A representative example involves the synthesis of N-(1,3,3-trimethylpiperidin-4-yl)acetamide. In a typical procedure, 1,3,3-trimethylpiperidin-4-amine hydrochloride is treated with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. The resulting amide derivative can exhibit altered solubility and conformational rigidity compared to the parent amine.

Table 1: Examples of N-Acylation of 1,3,3-Trimethylpiperidin-4-amine

Acylating AgentBaseSolventProduct
Acetyl ChlorideTriethylamineDichloromethaneN-(1,3,3-trimethylpiperidin-4-yl)acetamide
Benzoyl ChloridePyridineTetrahydrofuranN-(1,3,3-trimethylpiperidin-4-yl)benzamide
Acetic AnhydrideSodium Acetate (B1210297)Acetic AcidN-(1,3,3-trimethylpiperidin-4-yl)acetamide

N-Sulfonylation to Form Sulfonamides

Reacting 1,3,3-trimethylpiperidin-4-amine with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This derivatization introduces a sulfonyl group, which can act as a hydrogen bond acceptor and can significantly impact the electronic properties of the molecule. The synthesis of N-(1,3,3-trimethylpiperidin-4-yl)benzenesulfonamide illustrates this transformation.

Reductive Amination for N-Alkylation

Reductive amination provides a direct method for the N-alkylation of 1,3,3-trimethylpiperidin-4-amine. This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). This strategy is highly versatile for introducing a variety of alkyl and arylalkyl groups.

For instance, the reaction of 1,3,3-trimethylpiperidin-4-amine with benzaldehyde (B42025) in the presence of a reducing agent would yield N-benzyl-1,3,3-trimethylpiperidin-4-amine.

Table 2: Reductive Amination with 1,3,3-Trimethylpiperidin-4-amine

Carbonyl CompoundReducing AgentSolventProduct
BenzaldehydeSodium triacetoxyborohydride1,2-DichloroethaneN-benzyl-1,3,3-trimethylpiperidin-4-amine
AcetoneSodium cyanoborohydrideMethanolN-isopropyl-1,3,3-trimethylpiperidin-4-amine
CyclohexanoneSodium borohydrideEthanolN-cyclohexyl-1,3,3-trimethylpiperidin-4-amine

Formation of Urea and Thiourea Derivatives

The primary amine of 1,3,3-trimethylpiperidin-4-amine can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These functional groups are known for their ability to participate in hydrogen bonding and are prevalent in many biologically active molecules. The synthesis of 1-(phenyl)-3-(1,3,3-trimethylpiperidin-4-yl)urea from the reaction with phenyl isocyanate is a representative example of this derivatization.

These derivatization strategies highlight the versatility of 1,3,3-trimethylpiperidin-4-amine hydrochloride as a scaffold in synthetic chemistry, enabling the generation of diverse libraries of compounds with potentially enhanced chemical and biological utility.

Role of 1,3,3 Trimethylpiperidin 4 Amine Hydrochloride As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Advanced Organic Intermediates

The primary amine at the C-4 position serves as a key handle for derivatization, allowing 1,3,3-trimethylpiperidin-4-amine (B2958234) to act as a foundational scaffold for advanced organic intermediates. These intermediates are crucial precursors for larger, often biologically active, molecules. The reactivity of the amine group can be harnessed through various standard organic transformations.

Key reactions for generating advanced intermediates include:

Acylation: The primary amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. This transformation is fundamental in medicinal chemistry for introducing specific side chains or linking the piperidine (B6355638) core to other fragments.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in pharmaceuticals due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

Reductive Amination: The amine can be reacted with aldehydes or ketones to form an imine intermediate, which is then reduced in-situ to a more complex secondary or tertiary amine. This two-step, one-pot process is highly efficient for building molecular complexity. researchgate.net

Arylation: Copper- or palladium-catalyzed C-N cross-coupling reactions can be employed to form N-aryl piperidines. While challenging with sterically hindered amines, specialized ligand systems have been developed to facilitate such transformations. nih.gov

The gem-dimethyl group at the C-3 position introduces significant steric bulk around the C-4 amine. This steric hindrance can influence the reactivity and conformational preference of the resulting intermediates, a feature that can be strategically exploited in drug design to modulate binding to biological targets. evitachem.com

Interactive Table: Synthesis of Advanced Intermediates

Starting MaterialReagent(s)Reaction TypeProduct ClassRepresentative Product Structure
1,3,3-Trimethylpiperidin-4-amineAcetyl Chloride, BaseAcylationAmideN-(1,3,3-trimethylpiperidin-4-yl)acetamide
1,3,3-Trimethylpiperidin-4-amineTosyl Chloride, BaseSulfonylationSulfonamideN-(1,3,3-trimethylpiperidin-4-yl)-4-methylbenzenesulfonamide
1,3,3-Trimethylpiperidin-4-amineAcetone, NaBH(OAc)₃Reductive AminationSecondary AmineN-isopropyl-1,3,3-trimethylpiperidin-4-amine
1,3,3-Trimethylpiperidin-4-amine2-Iodobenzoic Acid, Cu CatalystC-N CouplingN-Aryl Amine2-((1,3,3-trimethylpiperidin-4-yl)amino)benzoic acid

Applications in Heterocyclic Compound Construction

The bifunctional nature of 1,3,3-trimethylpiperidin-4-amine, possessing two distinct nitrogen nucleophiles, makes it an ideal substrate for constructing more complex heterocyclic systems. These reactions often involve cyclocondensation, where the piperidine ring becomes fused or spiro-annulated to a new ring system. Such strategies are highly valuable for generating novel three-dimensional scaffolds for drug discovery. nih.gov

One common approach is the reaction with 1,3-dielectrophiles to construct a fused six-membered ring. For instance, condensation with a β-ketoester or malonic ester derivative can lead to the formation of a fused pyrimidinone or dihydropyrimidine (B8664642) ring system. Similarly, reactions with reagents like triethyl orthoformate can be used to build fused imidazole (B134444) or pyrimidine (B1678525) rings. mdpi.com

The Pictet-Spengler reaction, a powerful method for synthesizing tetrahydro-β-carbolines and related fused systems, typically involves the condensation of a tryptamine (B22526) with an aldehyde or ketone. researchgate.net Analogous intramolecular cyclizations using derivatives of 1,3,3-trimethylpiperidin-4-amine could be envisioned to create novel fused piperidine architectures. Furthermore, multi-component reactions, where the aminopiperidine, an aldehyde, and a third component are combined in a one-pot synthesis, offer an efficient route to complex heterocyclic products. researchgate.net The reaction of 2,3,5,6-tetrahydroxypiperazine-1,4-dicarbaldehyde (B3048037) with guanidine, for example, shows how complex fused systems can be built through controlled cyclocondensation. researchgate.net

Interactive Table: Heterocyclic Ring Construction

Piperidine ReactantCo-reactantReaction TypeResulting HeterocyclePlausible Product Structure
1,3,3-Trimethylpiperidin-4-amineEthyl AcetoacetateCyclocondensationFused PyrimidinoneTetrahydro-pyrimido[4,5-b]piperidine derivative
1,3,3-Trimethylpiperidin-4-aminePhthalic Anhydride (B1165640)CyclocondensationFused Isoindoledione2-(1,3,3-trimethylpiperidin-4-yl)isoindoline-1,3-dione
1,3,3-Trimethylpiperidin-4-amineGlyoxalCyclocondensationFused PyrazineOctahydropiperazino[2,3-b]piperidine derivative

Exploration as a Ligand Scaffold in Coordination Chemistry and Catalysis

The nitrogen atoms of 1,3,3-trimethylpiperidin-4-amine make it a potential bidentate or monodentate ligand for transition metals. In coordination chemistry, ligands are crucial for controlling the properties and reactivity of a metal center. The specific structural features of this aminopiperidine—notably the steric bulk imposed by the gem-dimethyl group—suggest its utility as a sterically hindered ligand. evitachem.comrsc.org

Sterically demanding ligands play a critical role in catalysis by:

Creating a defined coordination pocket: The bulkiness can restrict the ways substrates approach the metal center, leading to enhanced selectivity (e.g., regioselectivity or stereoselectivity) in catalytic transformations.

Stabilizing reactive species: The steric shield can prevent bimolecular decomposition pathways, thereby increasing the catalyst's lifetime and turnover number.

Promoting specific coordination geometries: The ligand's steric profile can force the metal complex into a particular geometry that is more catalytically active.

Aminopiperidine-based ligands have been successfully used in complexes with metals like aluminum, zirconium, and titanium for ring-opening polymerization of lactide to produce biodegradable polymers like polylactic acid (PLA). researchgate.netscispace.com The steric and electronic properties of the ligand were found to be critical in controlling the catalytic activity and the stereoregularity of the resulting polymer. researchgate.net In other areas, copper complexes with sterically hindered ligands have shown unprecedented reactivity in challenging C-N coupling reactions. nih.gov Iron and cobalt complexes with bulky ligands have been investigated for ethene polymerization. rsc.org Given these precedents, 1,3,3-trimethylpiperidin-4-amine hydrochloride is an attractive candidate scaffold for developing novel catalysts for a range of organic transformations.

Interactive Table: Potential Applications in Coordination and Catalysis

Metal CenterLigandPotential Catalytic ApplicationRationale based on Analogous Systems
Zirconium (Zr)1,3,3-Trimethylpiperidin-4-amine (as an amido-amino ligand)Ring-Opening Polymerization of LactideSterically hindered aminopiperidine ligands form active Zr catalysts for PLA synthesis. researchgate.netscispace.com
Copper (Cu)1,3,3-Trimethylpiperidin-4-amineUllmann-type C-N CouplingBulky amine ligands enable Cu-catalyzed coupling of sterically demanding substrates. nih.gov
Iron (Fe) / Cobalt (Co)1,3,3-Trimethylpiperidin-4-amineOlefin PolymerizationSterically hindered nitrogen-based ligands are used to create active Fe and Co polymerization catalysts. rsc.org
Aluminum (Al)1,3,3-Trimethylpiperidin-4-amine (as a salan-type derivative)Asymmetric CatalysisChiral aminopiperidine backbones can be incorporated into ligands for stereoselective transformations. scispace.com

Advanced Analytical Characterization Techniques for 1,3,3 Trimethylpiperidin 4 Amine Hydrochloride

Chromatographic Method Development and Validation

Chromatographic techniques are essential for separating 1,3,3-Trimethylpiperidin-4-amine (B2958234) hydrochloride from impurities and related substances. The development of robust and validated methods is critical in pharmaceutical analysis to ensure product quality.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 1,3,3-Trimethylpiperidin-4-amine hydrochloride. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses.

Method Development Insights: Developing a successful HPLC method for this compound involves careful selection of the stationary phase, mobile phase composition, and detector. Due to the basic nature of the piperidine (B6355638) ring and the primary amine, peak tailing can be a significant issue on standard silica-based C18 columns. This is often mitigated by using columns with base-deactivated silica (B1680970) or by incorporating mobile phase additives.

For analogous compounds such as other substituted piperidines, typical methods utilize a C18 stationary phase. unodc.orgresearchgate.net The mobile phase is generally a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comgoogle.com To ensure good peak shape and retention for the basic analyte, an acidic modifier such as phosphoric acid or formic acid is often added to the mobile phase to protonate the amine groups and minimize interactions with residual silanols on the stationary phase. sielc.com

Validation Parameters: A validated HPLC method for 1,3,3-Trimethylpiperidin-4-amine hydrochloride would typically be assessed for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), following established guidelines.

ParameterTypical SpecificationPurpose
Stationary Phase Base-deactivated C18, 5 µmProvides hydrophobic separation mechanism while minimizing peak tailing for basic analytes.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidOrganic modifier for elution control; acid modifier to improve peak shape.
Detection UV at low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS)UV detection is possible due to the amine functional group, though sensitivity may be limited. MS offers higher sensitivity and specificity.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temp. 30 °CEnsures reproducible retention times.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Approaches

Gas Chromatography (GC): Direct analysis of amines by GC can be challenging due to their polarity, which often leads to poor peak shapes and adsorption on the column. researchgate.netxjtu.edu.cn For a compound like 1,3,3-Trimethylpiperidin-4-amine hydrochloride, direct GC analysis is further complicated by its salt form and low volatility. Derivatization is almost always necessary to convert the amine into a more volatile and less polar derivative suitable for GC analysis. Specialized columns, such as those with a Volamine stationary phase, have been developed to improve the analysis of volatile amines by minimizing adsorptive effects. researchgate.netxjtu.edu.cn

Capillary Electrophoresis (CE): Capillary Electrophoresis offers a powerful alternative to HPLC and GC, with advantages such as high separation efficiency, short analysis times, and low consumption of reagents. mdpi.com As 1,3,3-Trimethylpiperidin-4-amine hydrochloride is a charged species in acidic buffers, it is well-suited for analysis by Capillary Zone Electrophoresis (CZE). The separation in CZE is based on the differences in the electrophoretic mobility of analytes in a buffer-filled capillary under an applied electric field. This technique has been successfully applied to the separation of similar basic compounds like piperazines and amphetamines. nih.gov

TechniqueAdvantages for 1,3,3-Trimethylpiperidin-4-amine HClChallenges
Gas Chromatography (GC) High resolution for volatile compounds.Requires derivatization; potential for analyte adsorption.
Capillary Electrophoresis (CE) High efficiency; low sample/reagent use; suitable for charged molecules.Lower concentration sensitivity compared to HPLC with UV detection.

Pre- and Post-Column Derivatization for Enhanced Detection

Since the piperidine structure lacks a strong chromophore, direct UV detection in HPLC can have limited sensitivity. To overcome this, pre- or post-column derivatization is employed to attach a UV-absorbing or fluorescent tag to the amine group. actascientific.comlibretexts.org

Pre-Column Derivatization: In this approach, the analyte is reacted with a derivatizing agent before injection into the chromatographic system. This is the more common approach for HPLC and is essential for GC.

For the Primary Amine: Reagents like dansyl chloride, benzoyl chloride, or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine of 1,3,3-Trimethylpiperidin-4-amine to yield highly UV-active or fluorescent derivatives. google.comlibretexts.orgnih.gov For example, benzoyl chloride has been successfully used to derivatize 3-aminopiperidine for HPLC-UV analysis. google.com

For GC: Silylation or acylation reagents are used to decrease the polarity and increase the volatility of the amine. nih.gov

Post-Column Derivatization: Here, the derivatization reaction occurs after the analyte has been separated on the column and before it reaches the detector. This method avoids the potential for multiple derivative products but requires a more complex instrumental setup. actascientific.com Reagents like o-phthalaldehyde (B127526) (OPA) are commonly used for the post-column derivatization of primary amines. actascientific.com

Derivatization ReagentTarget FunctionalityDetection ModeChromatographic Method
Benzoyl Chloride Primary AmineUVHPLC
Dansyl Chloride Primary AmineFluorescence, UVHPLC
FMOC-Cl Primary AmineFluorescence, UVHPLC
Silylating Agents (e.g., BSTFA) Primary AmineFID, MSGC

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of 1,3,3-Trimethylpiperidin-4-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3,3-Trimethylpiperidin-4-amine hydrochloride, both ¹H and ¹³C NMR would be used for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the different types of protons in the molecule. Based on the structure and known chemical shifts for similar piperidine compounds, the following proton signals can be predicted: chemicalbook.comchemicalbook.com

N-CH₃: A singlet corresponding to the three protons of the N-methyl group.

C(CH₃)₂: Two singlets for the geminal methyl groups at the C3 position, which are diastereotopic.

Piperidine Ring Protons: A series of multiplets for the protons on the piperidine ring (at C2, C4, C5, and C6). The proton at C4, being attached to the same carbon as the amine group, would likely appear as a distinct multiplet.

NH₂ Protons: A broad signal for the two protons of the primary amine group, which may exchange with solvent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For 1,3,3-Trimethylpiperidin-4-amine hydrochloride, the following signals would be anticipated: spectrabase.com

N-CH₃: A signal for the N-methyl carbon.

C(CH₃)₂: Two signals for the two methyl carbons at the C3 position.

Quaternary C3: A signal for the quaternary carbon at the C3 position.

Piperidine Ring Carbons: Signals for the five carbons of the piperidine ring (C2, C4, C5, C6).

Predicted ¹H NMR Chemical Shifts (in D₂O)

Proton Group Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ ~2.8-3.0 Singlet
C3-(CH₃)₂ ~1.0-1.3 Two Singlets
Ring CH₂, CH ~1.5-3.5 Multiplets

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For 1,3,3-Trimethylpiperidin-4-amine, which has a molecular formula of C₈H₁₈N₂, the nominal mass of the free base is 142 Da.

Ionization Techniques: Electrospray ionization (ESI) would be a suitable soft ionization technique for the hydrochloride salt, likely showing a prominent protonated molecular ion [M+H]⁺ at m/z 143. Electron ionization (EI) would be used for the free base, often coupled with GC, and would produce more extensive fragmentation.

Fragmentation Analysis: The fragmentation of cyclic amines in MS is typically governed by cleavage alpha to the nitrogen atom. jove.comwhitman.edumiamioh.edu For 1,3,3-Trimethylpiperidin-4-amine, the following fragmentation pathways are expected:

α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. jove.com Loss of the largest alkyl substituent is generally favored. In this case, cleavage of the C2-C3 or C5-C6 bond within the ring would lead to the formation of stable iminium ions.

Loss of Methyl Group: Loss of a methyl group from the N-methyl or one of the C3-methyl groups could occur, leading to a fragment ion at [M-15]⁺.

Ring Cleavage: Complex fragmentation patterns involving the opening of the piperidine ring can also occur, leading to a series of smaller fragment ions. nih.govacs.org

X-ray Crystallography for Solid-State Structural Analysis

For 1,3,3-Trimethylpiperidin-4-amine hydrochloride, a single-crystal X-ray diffraction analysis would reveal critical structural details. It would confirm the chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered rings. The analysis would also determine the positions of the three methyl groups and the amine group, including their stereochemical relationship (axial or equatorial). Furthermore, the location of the chloride counter-ion and the nature of the hydrogen bonding interactions between the ammonium (B1175870) group and the chloride ion, as well as any intermolecular interactions, would be elucidated. This information is crucial for understanding the compound's solid-state packing and its physical properties.

Crystallographic Parameter Description
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe set of symmetry operations that describe the crystal's structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides and the angles between the axes of the unit cell.
ZThe number of molecules in the unit cell.
Bond Lengths and AnglesPrecise measurements of the distances between atoms and the angles between bonds.
Torsion AnglesThe dihedral angles that define the conformation of the molecule.

Theoretical and Computational Investigations of 1,3,3 Trimethylpiperidin 4 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. researchgate.net For 1,3,3-trimethylpiperidin-4-amine (B2958234) hydrochloride, these calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its stability, reactivity, and intermolecular interactions.

The geometry of the molecule is first optimized to find its lowest energy conformation. Following this, various electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface is another important output, mapping the electrostatic potential onto the electron density surface. This map helps to identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its reactive behavior.

Table 1: Calculated Electronic Properties of 1,3,3-Trimethylpiperidin-4-amine Hydrochloride

ParameterValueUnit
HOMO Energy-8.54eV
LUMO Energy1.23eV
HOMO-LUMO Gap9.77eV
Dipole Moment5.67Debye
Total Energy-589.7Hartrees

Note: The data in this table is theoretical and generated for illustrative purposes based on typical values for similar compounds.

Conformational Analysis of the Piperidine (B6355638) Ring and Substituents

The six-membered piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable. However, the presence of bulky substituents can influence the preferred conformation and the orientation of these groups (axial or equatorial). For 1,3,3-trimethylpiperidin-4-amine hydrochloride, the N-methyl group, the two methyl groups at the C3 position, and the amine group at the C4 position will have significant steric interactions that dictate the most stable conformer.

Conformational analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The results of such an analysis can reveal the relative energies of different chair and boat conformations and the energetic barriers to their interconversion. The most stable conformer will be the one that minimizes steric hindrance between the substituents.

Table 2: Relative Energies of 1,3,3-Trimethylpiperidin-4-amine Hydrochloride Conformers

ConformationSubstituent Orientations (N-Me, 3-Me, 3-Me, 4-NH3+)Relative Energy (kcal/mol)
Chair 1Equatorial, Axial, Equatorial, Equatorial0.00
Chair 2Axial, Equatorial, Axial, Axial3.5
Twist-Boat-5.8
Boat-7.2

Note: The data in this table is theoretical and generated for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. researchgate.net An MD simulation of 1,3,3-trimethylpiperidin-4-amine hydrochloride, typically in a solvent like water, would track the movements of every atom in the system over a period of nanoseconds.

This simulation can reveal the flexibility of the piperidine ring, the rotational freedom of the substituents, and the molecule's interactions with its environment. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the radial distribution function to understand solvent organization around the molecule. Hydrogen bonding between the amine group and water molecules would also be a critical aspect to investigate.

Table 3: Key Parameters from a Hypothetical MD Simulation

ParameterDescriptionTypical Observation
RMSDMeasures the average deviation of the molecule from its initial structure.A stable RMSD indicates that the molecule maintains its overall conformation.
RMSFShows the fluctuation of each atom around its average position.Higher fluctuations in the amine and methyl groups compared to the ring structure.
Hydrogen BondsNumber of hydrogen bonds between the amine group and water.Consistent hydrogen bonding, indicating strong interaction with the solvent.
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to the solvent.Fluctuations in SASA can indicate conformational changes.

Note: The data in this table is conceptual and for illustrative purposes.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry can predict the reactivity of a molecule and suggest potential reaction mechanisms. The electronic properties calculated through DFT, such as the HOMO-LUMO gap and the MEP, are instrumental in this regard. researchgate.net The locations of the HOMO and LUMO can indicate the sites for electrophilic and nucleophilic attack, respectively.

For 1,3,3-trimethylpiperidin-4-amine hydrochloride, the protonated amine group would be a likely site for interactions with nucleophiles, while the electron-rich nitrogen atom of the piperidine ring (in its deprotonated form) could act as a nucleophile. Reactivity indices, such as Fukui functions, can be calculated to provide a more quantitative measure of the reactivity at different atomic sites. These computational predictions can guide the design of synthetic routes and help in understanding the molecule's role in chemical reactions.

Table 4: Calculated Reactivity Descriptors

DescriptorDefinitionPredicted Site of Reactivity
Fukui Function (f-)Susceptibility to nucleophilic attackC4 (carbon bearing the amine group)
Fukui Function (f+)Susceptibility to electrophilic attackN1 (piperidine nitrogen)
Global Electrophilicity Index (ω)A measure of the molecule's overall electrophilicityModerate
Global Nucleophilicity Index (N)A measure of the molecule's overall nucleophilicityLow (due to protonation)

Note: The data in this table is theoretical and generated for illustrative purposes.

Computational Modeling of Molecular Interactions

Understanding how a molecule interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in drug discovery. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov

A hypothetical docking study of 1,3,3-trimethylpiperidin-4-amine hydrochloride into the active site of a target protein could reveal potential binding modes and the types of interactions that stabilize the complex. These interactions typically include hydrogen bonds, ionic interactions (salt bridges), and van der Waals forces. The protonated amine group would be expected to form strong hydrogen bonds and potentially a salt bridge with acidic residues in the protein's active site. The methyl groups would likely engage in hydrophobic interactions. The results are often scored to estimate the binding affinity.

Table 5: Hypothetical Molecular Docking Results

Binding Site ResidueInteraction TypeDistance (Å)
Aspartic Acid 124Ionic Interaction, Hydrogen Bond2.8
Tyrosine 82Hydrogen Bond3.1
Leucine 198Hydrophobic Interaction3.9
Valine 111Hydrophobic Interaction4.2

Note: The data in this table is theoretical and generated for illustrative purposes.

Future Research Directions and Emerging Paradigms for 1,3,3 Trimethylpiperidin 4 Amine Hydrochloride

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for substituted piperidines often rely on multi-step processes that may involve hazardous reagents, organic solvents, and harsh reaction conditions. The principles of green chemistry offer a paradigm shift, aiming to develop more environmentally benign and efficient synthetic protocols. Future research should focus on applying these principles to the synthesis of 1,3,3-Trimethylpiperidin-4-amine (B2958234) hydrochloride.

A significant area of exploration is the use of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules like substituted piperidines in a single step from three or more starting materials, which enhances atom economy and reduces waste. ajchem-a.comsemanticscholar.org Research has demonstrated the synthesis of highly functionalized piperidines via one-pot MCRs using biodegradable catalysts and water as a solvent. semanticscholar.orgresearchgate.netscispace.com For instance, the condensation of aldehydes, amines, and β-ketoesters can be effectively catalyzed by environmentally friendly catalysts such as sodium lauryl sulfate (B86663) (SLS) or citric acid in aqueous media. researchgate.netscispace.comgrowingscience.com Adapting such a strategy could provide a direct and sustainable route to the core structure of 1,3,3-Trimethylpiperidin-4-amine.

Another promising avenue is the use of biocatalysis . Enzymes, such as lipases, can offer high selectivity and operate under mild conditions. Recently, an immobilized lipase (B570770) (Candida antarctica lipase B) was successfully used to catalyze a multicomponent reaction for piperidine (B6355638) synthesis, with the catalyst being reusable for multiple cycles. rsc.org Investigating enzymatic routes could lead to a highly efficient and sustainable manufacturing process for 1,3,3-Trimethylpiperidin-4-amine hydrochloride.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Substituted Piperidines

Feature Traditional Synthesis Green Chemistry Approach
Solvents Often uses volatile organic compounds (VOCs) Prioritizes water or solvent-free conditions. ajchem-a.com
Catalysts May use heavy metals or harsh acids/bases Employs biodegradable, recyclable catalysts (e.g., SLS, citric acid, enzymes). researchgate.netgrowingscience.comrsc.org
Reaction Type Typically linear, multi-step processes Favors one-pot, multi-component reactions (MCRs). scispace.com
Atom Economy Can be low due to multiple steps and byproducts High, as most atoms from reactants are incorporated into the final product.
Energy Use Often requires high temperatures and pressures Can often be performed at room temperature and ambient pressure. scispace.com
Work-up May require complex chromatographic purification Simpler work-up and product isolation. researchgate.net

Innovative Applications in Material Science

The unique structural features of 1,3,3-Trimethylpiperidin-4-amine hydrochloride—a cyclic amine with steric hindrance from the trimethyl groups—make it an intriguing candidate for applications in material science. Piperidine derivatives are already utilized in the development of polymers and resins, and this specific compound could offer tailored properties. ontosight.ai

One of the most promising areas is its use as a curing agent for epoxy resins . Amine-based compounds are widely used as hardeners that react with epoxy groups to form a cross-linked polymer network. nadkarnispc.comappliedpoleramic.com The reactivity of the amine is influenced by its structure; the primary amine of 1,3,3-Trimethylpiperidin-4-amine would be the reactive site. The bulky trimethyl-substituted piperidine ring could impart specific properties to the final cured material, such as modified thermal stability, mechanical strength, and chemical resistance. appliedpoleramic.com Cycloaliphatic amines, a class to which this compound belongs, are known to provide excellent resistance to UV radiation and yellowing in epoxy formulations. nadkarnispc.com

Further research could explore the incorporation of 1,3,3-Trimethylpiperidin-4-amine as a monomer in the synthesis of high-performance polymers like polyamides or polyimides. The rigid, sterically hindered cyclic structure could lead to polymers with high glass transition temperatures (Tg), improved thermal stability, and specific mechanical properties. The amine functionality provides a reactive handle for polymerization reactions with dicarboxylic acids or their derivatives.

Table 2: Potential Material Science Applications for 1,3,3-Trimethylpiperidin-4-amine Hydrochloride

Application Area Potential Role of the Compound Anticipated Properties
Epoxy Resins Curing Agent / Hardener Enhanced UV stability, modified mechanical toughness, controlled reactivity. nadkarnispc.com
Polyamides Monomer (Diamine Component) High thermal stability, rigidity, potentially amorphous nature.
Polymer Additives Light Stabilizer The piperidine moiety is a known component in Hindered Amine Light Stabilizers (HALS).
Specialty Coatings Formulation Component Improved adhesion and chemical resistance. ontosight.ai

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. acs.org This paradigm is particularly well-suited for the synthesis of heterocyclic compounds and the generation of chemical libraries. acs.orgnih.gov

The synthesis of 1,3,3-Trimethylpiperidin-4-amine hydrochloride could be significantly optimized by transitioning to a continuous-flow process. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and rapid mixing, which can lead to higher yields and purities. acs.org This is especially beneficial for reactions that are highly exothermic or involve unstable intermediates.

Furthermore, integrating flow synthesis with automation enables the high-throughput generation of derivative libraries. nih.govebrary.net An automated system could synthesize the 1,3,3-Trimethylpiperidin-4-amine core and then, in a subsequent flow module, react it with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides) to rapidly produce a library of novel compounds for screening in drug discovery or materials science. acs.orgnih.gov This automated approach dramatically accelerates the discovery and optimization cycle compared to traditional batch synthesis. ebrary.net

Table 3: Comparison of Batch vs. Automated Flow Synthesis

Parameter Batch Synthesis Automated Flow Synthesis
Scalability Difficult; requires re-optimization for different scales. Simple; achieved by extending run time.
Safety Higher risk with large volumes of hazardous materials. Inherently safer due to small reaction volumes at any given time. acs.org
Process Control Less precise control over temperature and mixing. Precise, real-time control over reaction parameters.
Reproducibility Can vary between batches. High, leading to consistent product quality.
Throughput Low; one reaction at a time. High; capable of sequential library synthesis without manual intervention. nih.gov
Integration Difficult to integrate multiple reaction steps. Seamless integration of synthesis, work-up, and purification steps. acs.org

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Analysis

To fully optimize the synthesis of 1,3,3-Trimethylpiperidin-4-amine hydrochloride, a deep understanding of the reaction kinetics, mechanism, and intermediate formation is essential. Process Analytical Technology (PAT) provides a framework for achieving this by employing real-time, in situ analytical tools to monitor and control the manufacturing process. mt.comresearchgate.netstepscience.com

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring. nih.govresearchgate.netyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel (either batch or flow), the concentration of reactants, intermediates, and products can be tracked by observing their characteristic vibrational bands. rsc.org This allows for the precise determination of reaction endpoints, identification of transient intermediates, and optimization of process parameters like temperature and reagent addition rates. nih.govyoutube.com

For more detailed structural and mechanistic insights, real-time Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool. rsc.orgmpg.deyoutube.com Flow-NMR setups allow a portion of the reacting stream to be continuously passed through an NMR spectrometer. youtube.com This provides unparalleled detail on molecular structure, allowing for the unambiguous identification of intermediates and byproducts, which is crucial for elucidating complex reaction mechanisms. rsc.orgmpg.de The combination of in situ FTIR and real-time NMR can provide a comprehensive, multi-dimensional understanding of the chemical transformation as it happens. acs.org

Table 4: Spectroscopic Techniques for In Situ Reaction Analysis

Technique Information Provided Application in Synthesis of 1,3,3-Trimethylpiperidin-4-amine
In Situ FTIR (ReactIR) Functional group analysis, concentration profiles of key species, reaction kinetics. researchgate.netrsc.org Monitoring the consumption of carbonyl/imine intermediates and the formation of the piperidine ring.
Real-Time NMR (FlowNMR) Detailed structural information, identification of intermediates and byproducts, mechanistic insights. mpg.denews-medical.net Elucidating the reaction pathway, identifying stereoisomers, and quantifying impurities.
Raman Spectroscopy Complementary vibrational information to FTIR, often better in aqueous media. Monitoring reactions in aqueous "green" solvents.
Online UPLC-MS Separation and mass identification of components. Quantifying product purity and identifying low-level byproducts in real-time from a flow reactor. rsc.org

Q & A

Q. How can researchers design controlled-release formulations for this compound in pharmacological studies?

  • Methodological Answer : Use a Box-Behnken experimental design to optimize variables like polymer matrix composition (e.g., HPMC or Eudragit®), drug loading, and pH-dependent release. Analyze dissolution profiles using USP apparatus II (paddle method) at 37°C and model release kinetics via Korsmeyer-Peppas equations .

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column to separate polar impurities (e.g., unreacted amines). For quantification, use a validated external standard method with a detection limit of 0.1% w/w. Confirm identity via tandem MS/MS fragmentation patterns .

Methodological Notes

  • Computational Tools : Gaussian 16 for DFT, GROMACS for MD simulations.
  • Experimental Standards : Follow ICH Q2(R1) guidelines for analytical method validation.
  • Safety Compliance : Adhere to OSHA 29 CFR 1910.1200 for hazard communication .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.